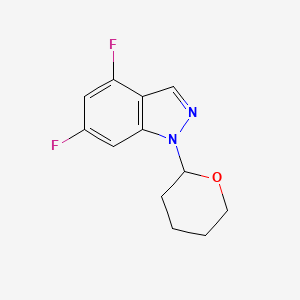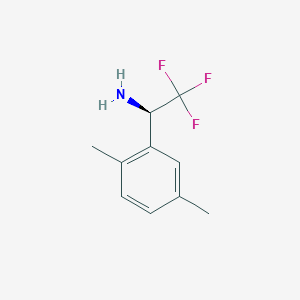
(1R)-1-(2,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde.
Formation of Intermediate: The reaction between 2,5-dimethylphenyl derivatives and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using suitable reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the desired ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enantioselective synthesis are commonly employed to achieve high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include imines, amides, substituted aromatic compounds, and various amine derivatives.
Aplicaciones Científicas De Investigación
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2,5-DIMETHYLPHENYL)PYRROLIDINE
- ®-2-(2,5-DIMETHYLPHENYL)PIPERIDINE
- 2,5-DIMETHYLPHENYLACETYL CHLORIDE
Uniqueness
®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in asymmetric synthesis and medicinal chemistry, offering advantages over similar compounds in terms of reactivity and selectivity.
This detailed article provides a comprehensive overview of ®-1-(2,5-DIMETHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
(1R)-1-(2,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-7(2)8(5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
Clave InChI |
INRBYXPPKYMXGN-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H](C(F)(F)F)N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


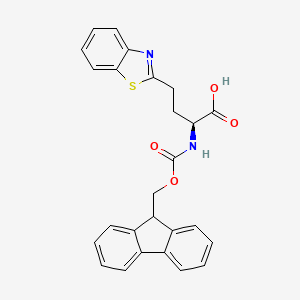
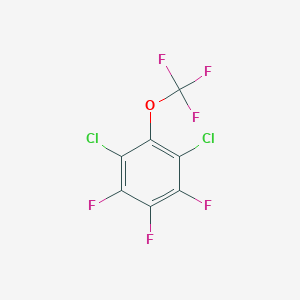
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
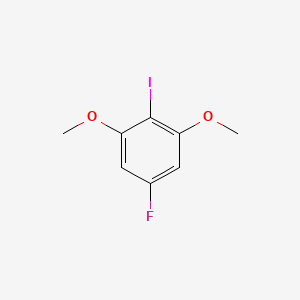
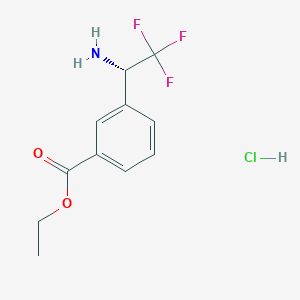

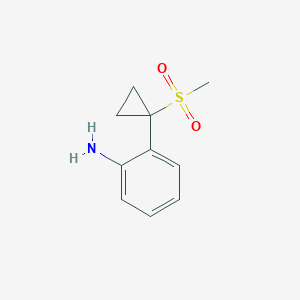
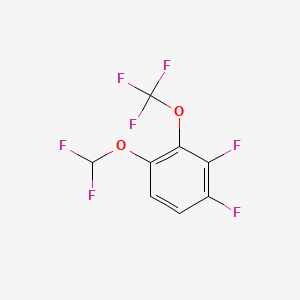
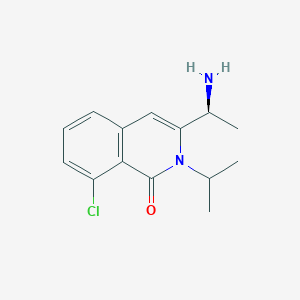
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
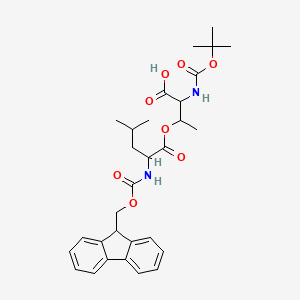

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
